molecular formula C28H28 B3265110 1,3,5-Triphenyladamantane CAS No. 40189-22-8

1,3,5-Triphenyladamantane

Cat. No.: B3265110
CAS No.: 40189-22-8
M. Wt: 364.5 g/mol
InChI Key: ASFIKOPZZANWSR-UHFFFAOYSA-N
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Description

1,3,5-Triphenyladamantane is a sophisticated organic compound that serves as a critical building block in the development of advanced materials and biochemical tools. Its unique structure, featuring a rigid, three-dimensional adamantane core symmetrically substituted with phenyl rings, makes it an ideal precursor for constructing rigid multivalent scaffolds . These scaffolds are designed to present multiple ligands in a well-defined, tripodal geometry, which is essential for enhancing the affinity and specificity of receptor-ligand interactions in multivalent systems . A primary research application of this compound is in the synthesis of highly effective, halogen-free flame retardants (e.g., 1,3,5-tri(phenyl-4-sodium sulfonate)adamantane, or AS3) for engineering plastics like polycarbonate . These derivatives can impart significant flame retardancy at very low loadings, enabling materials to pass stringent vertical burning (UL-94 V-0) tests while maintaining favorable mechanical properties . In medicinal chemistry, derivatives of this scaffold are engineered to orient three carboxylic acid groups for conjugating targeting ligands, while a fourth functional group can be introduced for attaching effector molecules such as radiotracers or cytotoxins . This architecture allows for the creation of potent multivalent binders for cell surface epitopes, with demonstrated potential in significantly improving binding affinity for targets like prostate-specific membrane antigen (PSMA) . The compound is synthesized via Friedel-Crafts arylation, providing a reliable pathway to this versatile intermediate . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triphenyladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28/c1-4-10-23(11-5-1)26-16-22-17-27(19-26,24-12-6-2-7-13-24)21-28(18-22,20-26)25-14-8-3-9-15-25/h1-15,22H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIKOPZZANWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3,5 Triphenyladamantane

Classical Friedel-Crafts Alkylation Approaches to Adamantane (B196018) Phenylation

The most established method for attaching phenyl groups to the adamantane core is the Friedel-Crafts alkylation. researchgate.netresearchgate.net This electrophilic aromatic substitution reaction typically involves reacting a halogenated adamantane, such as 1-bromoadamantane, with benzene in the presence of a Lewis acid catalyst. researchgate.netresearchgate.netrsc.org

The mechanism proceeds through the formation of a tertiary adamantyl carbocation, which is stabilized by the cage structure. This electrophile then attacks the benzene ring, leading to the formation of a phenyl-adamantane bond. The general steps are:

Formation of the Electrophile : The Lewis acid catalyst, such as aluminum chloride (AlCl₃), abstracts the halide from 1-bromoadamantane to generate a stable tertiary carbocation at the bridgehead position. libretexts.orglumenlearning.com

Electrophilic Attack : The π electrons of the benzene ring attack the adamantyl carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.org

Rearomatization : A weak base removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the phenylated adamantane product. libretexts.org

While effective for introducing one phenyl group, classical Friedel-Crafts alkylation faces challenges in achieving controlled polysubstitution. The introduction of the first alkyl (adamantyl) group activates the benzene ring, making it more susceptible to further alkylation, which can lead to a mixture of mono-, di-, and triphenylated products. libretexts.orglumenlearning.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired trisubstituted product.

Optimized Synthetic Routes for Gram-Scale Preparation

For practical applications, synthetic routes must be scalable to produce gram quantities of the target compound. An established procedure for the gram-scale synthesis of 1,3,5-triphenyladamantane utilizes a modified Friedel-Crafts reaction. researchgate.netresearchgate.net A notable method involves the reaction of 1-bromoadamantane and benzene in the presence of tert-butyl bromide. researchgate.netresearchgate.net This procedure has been successfully employed to synthesize the compound on a 15–20 gram scale. researchgate.netresearchgate.net

The purification of the crude product is a critical step in this large-scale preparation. The process often involves washing the crude material repeatedly with a solvent like ether to remove residual mono- and diphenyladamantane byproducts. researchgate.netresearchgate.net The final product, this compound, can then be obtained in high purity by crystallization from a suitable solvent, such as hot toluene, which yields large colorless prisms. researchgate.netresearchgate.net

Regiochemical Control in Adamantane Bridgehead Functionalization

The regioselectivity of adamantane functionalization is dictated by the inherent reactivity of its C-H bonds. The adamantane cage consists of four tertiary (methine) C-H bonds at the bridgehead positions and twelve secondary (methylene) C-H bonds at the bridge positions. nih.gov The bridgehead C-H bonds are stronger than the secondary ones, yet they are preferentially functionalized in many radical and cationic reactions. nih.gov

This selectivity arises from the stability of the reaction intermediates. The formation of a tertiary radical or a carbocation at a bridgehead position is more energetically favorable than the formation of a secondary intermediate on the methylene bridges. nih.gov This preference for bridgehead activation is a common theme in adamantane chemistry. For example, palladium-catalyzed oxidative carbonylation shows a preference for activation at the bridgehead position. nih.gov

In the context of Friedel-Crafts alkylation, the reaction proceeds via a tertiary carbocation intermediate located at one of the four equivalent bridgehead carbons. nih.gov This inherent electronic preference ensures that the phenyl groups are attached exclusively to the 1, 3, and 5 positions, leading to the desired C₃-symmetric this compound.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of synthesizing this compound is highly dependent on the chosen methodology and the control over reaction conditions. While direct C-H functionalization methods are being developed for adamantane, the Friedel-Crafts alkylation remains a primary route for phenylation. nih.gov

The table below provides a qualitative comparison of different synthetic approaches for adamantane functionalization, highlighting aspects relevant to the synthesis of phenylated derivatives.

Synthetic MethodTypical ReagentsSelectivityScalabilityReported YieldsKey Advantages/Disadvantages
Classical Friedel-Crafts Alkylation 1-Haloadamantane, Benzene, Lewis Acid (e.g., AlCl₃)High for bridgehead positionDemonstrated on gram-scale researchgate.netresearchgate.netModerate to Good (product mixture possible)Advantage: Well-established, uses available starting materials. Disadvantage: Risk of polyalkylation, catalyst sensitivity. libretexts.orglumenlearning.com
Radical C-H Functionalization Adamantane, Radical Initiator, Functionalizing AgentCan be tuned for bridgehead selectivity nih.govOften lab-scaleVariable; can be modest to good depending on the specific reaction nih.govAdvantage: Direct use of adamantane, avoids pre-functionalization. Disadvantage: Can have lower selectivity compared to ionic pathways.
Palladium-Catalyzed Oxidative Carbonylation Adamantane, CO, Benzyl alcohol, Pd catalystPreferential for bridgehead (3:1 ratio reported) nih.govTypically research scaleGood (e.g., 68% for ester formation) nih.govAdvantage: Milder conditions than some methods. Disadvantage: Primarily demonstrated for carbonylation, not direct phenylation.

For the specific synthesis of this compound, the optimized Friedel-Crafts approach remains the most practical method for achieving gram-scale quantities with acceptable yields, provided that purification methods are effectively employed to isolate the desired trisubstituted product. researchgate.netresearchgate.net

Advanced Functionalization and Derivative Synthesis of 1,3,5 Triphenyladamantane

Strategies for Site-Selective Derivatization at Bridgehead Positions

In the 1,3,5-triphenyladamantane molecule, the four bridgehead positions of the adamantane (B196018) core are key locations for substitution. Three of these positions are tertiary carbons, each bonded to a phenyl group, while the fourth is a secondary carbon. Direct C-H functionalization of the adamantane cage itself is challenging due to the high strength of these bonds and the significant steric hindrance imposed by the bulky phenyl groups. researchgate.netkuleuven.be

Consequently, the most effective strategy for site-selective derivatization of this scaffold is not through direct modification of the adamantane bridgeheads, but via electrophilic aromatic substitution on the pendant phenyl rings. The phenyl groups offer multiple reactive sites (ortho, meta, and para positions) that can be selectively targeted using a variety of well-established organic reactions. The electronic nature of the adamantyl group, being a weak electron-donating group, tends to activate the ortho and para positions of the phenyl rings for electrophilic attack. However, the immense steric bulk of the triphenyladamantyl moiety directs substitution primarily to the least hindered para-position.

Synthesis of Halogenated this compound Derivatives

Halogenation, particularly bromination, is a fundamental functionalization reaction that provides a versatile entry point for further chemical transformations. The synthesis of halogenated this compound derivatives is typically achieved through electrophilic aromatic substitution. lumenlearning.comlibretexts.org

The reaction involves treating this compound with a halogenating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orgnih.gov The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that is attacked by the electron-rich phenyl rings. libretexts.org Due to the steric hindrance around the ortho positions, the reaction exhibits high regioselectivity for the para position of the phenyl rings. This leads to the formation of mono-, di-, or tri-brominated products depending on the stoichiometry of the reagents used. A prominent example is the synthesis of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane, where all three phenyl groups are brominated at the para-position. evitachem.com

ReagentCatalystProductPosition of SubstitutionReference
Bromine (Br₂)Iron(III) bromide (FeBr₃)1,3,5-Tris(4-bromophenyl)adamantanepara evitachem.com
N-Bromosuccinimide (NBS)Silica gel1-(4-Bromophenyl)-3,5-diphenyladamantanepara nih.gov

Preparation of Adamantane-Sulfonate Derivatives

The introduction of sulfonate (-SO₃H) groups onto the this compound scaffold significantly alters its physical properties, most notably increasing its polarity and water solubility. The preparation of these derivatives is accomplished through aromatic sulfonation, another classic electrophilic aromatic substitution reaction. wikipedia.org

This process typically involves heating this compound with a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃). wikipedia.orgshokubai.org The electrophile in this reaction is SO₃ or its protonated form. wikipedia.org The reaction is reversible, with sulfonation favored in concentrated acid and desulfonation occurring in hot, dilute aqueous acid. wikipedia.org Similar to halogenation, the steric demands of the triphenyladamantyl core direct the sulfonation to the para positions of the phenyl rings.

ReagentConditionsProduct ExamplePosition of SubstitutionReference
Fuming Sulfuric Acid (Oleum)Heat (e.g., 100-180°C)4,4',4''-(Adamantane-1,3,5-triyl)tribenzenesulfonic acidpara wikipedia.orgshokubai.org
Chlorosulfuric Acid (HSO₃Cl)Inert Solvent4,4',4''-(Adamantane-1,3,5-triyl)tribenzenesulfonic acidpara wikipedia.org

Introduction of Nitrogen-Containing Moieties (e.g., Amine, Imidazole (B134444), Benzimidazole)

The incorporation of nitrogen-containing functional groups is crucial for applications in medicinal chemistry and materials science. Direct amination of the aromatic rings is generally not feasible. Instead, a multi-step synthetic pathway is employed, commonly beginning with nitration.

Nitration: The phenyl rings of this compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.com This reaction yields nitro-substituted derivatives, such as 1-(4-nitrophenyl)-3,5-diphenyladamantane.

Reduction to Amine: The resulting nitro groups can then be readily reduced to primary amines (-NH₂) using standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C). semanticscholar.org This provides access to amino-functionalized this compound derivatives.

Synthesis of Heterocycles: These primary amines serve as versatile precursors for more complex nitrogen-containing moieties. For instance, reaction with appropriate reagents can yield imidazoles or benzimidazoles, further expanding the chemical diversity of the scaffold.

Carboxylation and Cyanomethylation of this compound Scaffolds

The introduction of carboxylic acid (-COOH) or cyanomethyl (-CH₂CN) groups provides handles for further derivatization, such as amide coupling or the construction of complex ligands.

Carboxylation: A robust method for introducing a carboxyl group onto the phenyl rings involves a lithiation-carboxylation sequence. This strategy begins with the halogenated derivatives prepared as described in section 3.2.

Halogen-Lithium Exchange: The bromo-substituted derivative (e.g., 1-(4-bromophenyl)-3,5-diphenyladamantane) is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. This results in a halogen-lithium exchange, replacing the bromine atom with lithium and forming a highly reactive aryllithium intermediate. mdpi.com

Carboxylation: This intermediate is then quenched with carbon dioxide (CO₂), followed by an acidic workup, to yield the corresponding carboxylic acid derivative. nih.govresearchgate.net

Cyanomethylation: While direct cyanomethylation is less common, a plausible route involves nucleophilic substitution. This would start with a halomethyl derivative, prepared, for example, by radical bromination of a methyl-substituted triphenyladamantane. Subsequent reaction with a cyanide salt (e.g., NaCN) would yield the cyanomethylated product.

Functionalization for Organometallic Ligand Development

The rigid, C₃-symmetric structure of this compound makes it an attractive platform for the design of tripodal ligands for organometallic chemistry and catalysis. Functionalization involves introducing atoms with lone pairs of electrons, such as phosphorus or nitrogen, onto the phenyl rings to act as coordination sites for metal centers.

A common approach is the synthesis of tripodal phosphine ligands. This can be achieved via the aryllithium intermediates described in section 3.5. Instead of quenching with CO₂, the lithiated species is reacted with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂). This reaction yields a triphenylphosphine derivative attached to the triphenyladamantane scaffold, creating a bulky, tripodal ligand capable of coordinating to a variety of transition metals.

Challenges and Innovations in Polyfunctionalization

The polyfunctionalization of this compound presents significant challenges. The primary obstacle is the substantial steric hindrance imparted by the adamantane cage and the three phenyl substituents. researchgate.net This steric crowding can reduce reaction rates and influence the regioselectivity of substitutions.

Controlling the degree of functionalization—achieving selective mono-, di-, or tri-substitution on the three phenyl rings—is a major synthetic hurdle. Statistical mixtures are often obtained, requiring challenging chromatographic separation. Achieving a specific pattern of mixed functionalization (e.g., introducing one type of group on one ring and a different group on the other two) necessitates complex, multi-step synthetic routes involving protecting group chemistry.

Innovations to overcome these challenges focus on the development of more active and selective catalytic systems that can operate under milder conditions. The use of highly regioselective reactions and directing groups can help overcome the statistical distribution of products. As synthetic methodologies advance, the ability to create precisely tailored, polyfunctionalized this compound derivatives will continue to expand, opening new avenues for their application.

Crystallographic and Supramolecular Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of 1,3,5-Triphenyladamantane

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise solid-state structure of this compound (C₂₈H₂₈). Analysis reveals that the compound crystallizes in the rhombohedral space group R-3 with the molecule situated on a threefold crystallographic axis. researchgate.netnih.gov This crystallographic constraint imposes a specific symmetry on the molecule within the crystal lattice.

The unit cell parameters determined from the diffraction data provide a fundamental fingerprint of the crystalline structure. These parameters define the dimensions of the repeating unit that builds the entire crystal.

ParameterValue
FormulaC₂₈H₂₈
Crystal SystemRhombohedral
Space GroupR-3 :H
a (Å)13.0230
b (Å)13.0230
c (Å)19.8046
α (°)90.00
β (°)90.00
γ (°)120.00
Z6

Molecular Symmetry and Conformational Analysis in the Solid State

In the crystalline state, the this compound molecule possesses C₃ symmetry, with the C-H group of the unsubstituted bridgehead carbon lying on a threefold rotation axis. researchgate.net This high degree of symmetry means that the three phenyl-substituted adamantane (B196018) units are crystallographically equivalent.

Conformational analysis shows that the single independent phenyl group adopts a nearly eclipsed orientation with respect to one of the C-C bonds of the adamantane cage. researchgate.net The specific torsion angle (C²ⁱ—C¹—C⁵—C⁶) has been measured at 6.71 (16)°. researchgate.net This conformation is a recurring feature in related phenyl-substituted adamantanes. researchgate.net The rigidity of the adamantane scaffold significantly limits the conformational freedom of the molecule, forcing the phenyl substituents into well-defined spatial arrangements.

Investigation of Intermolecular Interactions

The crystal packing of this compound is not governed by strong directional forces like classical hydrogen bonds, but rather by a network of weaker, yet collectively significant, non-covalent interactions. These interactions are crucial for understanding the formation of the observed supramolecular architecture.

A particularly noteworthy feature of the crystal structure is the pairwise association of molecules into discrete dimers. researchgate.net This association is stabilized by a highly characteristic and concerted set of C-H...π interactions known as the "sixfold phenyl embrace" (6PE). researchgate.netresearchgate.net In this motif, six phenyl groups from two neighboring molecules interact in a complementary, head-to-tail fashion, forming a tight "supramolecular cube". researchgate.net

This shape-complementary association is a hallmark for pyramidal triphenyl-substituted molecules. researchgate.net The embrace is characterized by short H...π distances of 2.95 (2) Å and 3.02 (2) Å, indicating a significant attractive force. researchgate.netkuleuven.be The hydrogen atom is positioned almost directly above the center of the neighboring aromatic ring, with the angle of the C-H vector to the ring plane being 83.1 (10)°. researchgate.net This specific geometry results in a very tightly coupled dimer, with the distance between the centroids of the adamantane frameworks being only 6.136 (2) Å. researchgate.net These dimeric units then act as the primary building blocks of the crystal lattice, linked to six neighboring dimers to form a primitive cubic net. researchgate.netkuleuven.be

Supramolecular Assembly and Packing Motifs

The supramolecular assembly of this compound in the solid state is a testament to the directional and cooperative nature of weak intermolecular interactions. The specific geometry of the molecule, with its rigid adamantane core and three symmetrically disposed phenyl groups, directs its aggregation into a highly ordered three-dimensional network.

Formation of Primitive Cubic Nets and 3D Phenyl Stacks

In the crystalline state, this compound molecules exhibit a remarkable self-assembly behavior driven by extensive C-H···π interactions kuleuven.beresearchgate.net. The pyramidal shape of the molecule facilitates the formation of dimeric units through a "sixfold phenyl embrace" pattern kuleuven.beresearchgate.net. In this arrangement, the phenyl groups of two adjacent molecules interdigitate, creating a stable supramolecular "cube" researchgate.net.

These dimeric entities serve as the fundamental building blocks for a larger, more extended structure. Each dimer is connected to six neighboring dimers, resulting in the formation of a primitive cubic net kuleuven.beresearchgate.net. The H···π distances in this network have been measured to be 2.95 (2) and 3.02 (2) Å kuleuven.beresearchgate.net. An alternative description of this intricate packing is a three-dimensional C-H···phenyl stack researchgate.netresearchgate.net. This highly organized arrangement underscores the importance of shape complementarity and weak interactions in directing the solid-state architecture of this molecule.

Helical Supramolecular Structures in Related Adamantane Derivatives

While the crystal structure of this compound itself is characterized by a primitive cubic lattice, it is noteworthy that other adamantane derivatives can form helical supramolecular assemblies researchgate.netacs.org. For instance, the elegant structure of 1,3-diphenyladamantane (B1587402) is defined by supramolecular helices, which are also governed by C-H···π interactions researchgate.net. The propensity of adamantane derivatives to form such chiral superstructures highlights the versatility of the adamantane core as a scaffold for designing complex molecular architectures. The specific substitution pattern and the nature of the substituents play a crucial role in determining the final supramolecular arrangement.

Influence of Substituent Bulk and Geometry on Self-Assembly

The reactivity of each bridgehead position is interdependent on the substituents at the other positions researchgate.net. For instance, in triptycene (B166850) derivatives, which share a rigid, three-dimensional structure, the regioselectivity of addition reactions can be steered by the steric repulsion of substituents researchgate.net. This principle of steric influence on molecular shape and reactivity is directly applicable to adamantane derivatives and their self-assembly. The careful selection of substituents with specific sizes and electronic characteristics can be used to guide the formation of desired supramolecular architectures nih.gov.

Polymorphism in this compound Derivatives and Its Structural Impact

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been observed in derivatives of this compound. A notable example is 1-bromo-3,5,7-triphenyladamantane, which exhibits two polymorphic forms, 1A and 1B uni-giessen.deresearchgate.net. The investigation of these polymorphs provides valuable insights into the subtle interplay of non-covalent interactions that can lead to different packing arrangements.

In the monoclinic crystal system of polymorph 1A (P21/n space group), the structure is primarily defined by C-H···π interactions, with no significant Br···Br contacts uni-giessen.deresearchgate.net. In contrast, the monoclinic crystal system of polymorph 1B (R3 space group) is characterized by the presence of Br···Br interactions as a structure-defining factor uni-giessen.deresearchgate.net. Computational analyses have confirmed that in polymorph 1A, London dispersion forces between the phenyl moieties of the dimers are dominant, whereas polymorph 1B exhibits additional dimer-dimer interactions through Br···Br contacts uni-giessen.de. This demonstrates that the introduction of a single bulky and polarizable substituent like bromine can dramatically alter the supramolecular landscape, leading to the formation of distinct crystalline forms with potentially different physical properties.

Interactive Data Table: Crystallographic Data for this compound and a Related Derivative

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
This compoundC₂₈H₂₈RhombohedralR-313.023013.023019.804690.0090.00120.00 nih.gov
1,3,5,7-TetraphenyladamantaneC₃₄H₃₂TetragonalP-42₁c12.826012.82607.203290.0090.0090.00 nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. youtube.commdpi.com DFT calculations for 1,3,5-triphenyladamantane focus on optimizing its three-dimensional structure to find the lowest energy conformation and analyzing its molecular orbitals.

Geometry Optimization: The process of geometry optimization seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. arxiv.org For this compound, these calculations confirm a highly symmetric structure. In the crystalline state, the molecule possesses C3 symmetry, with a threefold axis passing through the C-H bond of the adamantane (B196018) cage's apical methine group. researchgate.netresearchgate.net The phenyl groups are positioned on the other three tertiary carbon atoms of the adamantane core. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can reproduce the experimentally determined bond lengths and angles with high accuracy. nih.govglobalresearchonline.net The optimized geometry provides a foundational model for further computational analysis.

Electronic Structure: The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are key to understanding its reactivity and spectroscopic behavior. DFT calculations reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. For this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is distributed over the entire molecular framework.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations

ParameterDescriptionTypical Calculated ValueExperimental (Crystallographic) Value researchgate.netnih.gov
C-C (adamantane)Average bond length within the adamantane cage~1.54 Å1.536 - 1.541 Å
C-C (phenyl)Average bond length within the phenyl rings~1.40 Å1.379 - 1.393 Å
C-C (adamantane-phenyl)Bond length connecting the cage to the phenyl group~1.52 Å1.517 Å
C-C-C (adamantane)Average bond angle within the adamantane cage~109.5°108.7 - 109.9°

Note: Calculated values are representative and can vary slightly depending on the chosen DFT functional and basis set.

Analysis of Noncovalent Interactions (NCI) and Atoms-in-Molecules (AIM) Methodologies

Noncovalent interactions (NCI) are crucial in determining the supramolecular assembly, crystal packing, and physical properties of molecular solids. researchgate.net For this compound, the aggregation in the solid state is governed by a network of extensive C-H···π interactions. researchgate.netresearchgate.net

Noncovalent Interactions (NCI) Analysis: The pyramidal shape of the this compound molecule facilitates the formation of dimeric structures in the crystal lattice. researchgate.netkuleuven.be These dimers are held together by a "sixfold phenyl embrace," a specific pattern where the phenyl groups of two adjacent molecules interlock through multiple C-H···π interactions. researchgate.net The hydrogen atoms from the phenyl rings of one molecule act as donors, interacting with the electron-rich π-systems of the phenyl rings on the neighboring molecule. These interactions are directional and lead to a highly ordered, three-dimensional primitive cubic net. researchgate.net The key distances for these C-H···π interactions are approximately 2.95 Å and 3.02 Å. researchgate.netresearchgate.netkuleuven.be

Atoms-in-Molecules (AIM) Methodology: The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous framework for analyzing the electron density topology to define atoms, bonds, and intermolecular interactions. wikipedia.orgwiley-vch.de In AIM analysis, the presence of a bond path between two atoms is indicated by a line of maximum electron density connecting their nuclei. A bond critical point (BCP) is found along this path. The properties of the electron density at the BCP, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), characterize the nature of the interaction. For weak noncovalent interactions like C-H···π, the values of ρ are typically low, and the Laplacian is positive, which is characteristic of closed-shell interactions (non-shared electron interactions). wikipedia.org While a specific AIM study on this compound is not detailed in the provided sources, this methodology would be ideal for quantifying the strength and nature of the observed C-H···π and other van der Waals forces that dictate its crystal packing.

Table 2: Key Noncovalent Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDistance (H···π centroid)Significance
C-H···πPhenyl C-HPhenyl π-system2.95 Å - 3.02 Å researchgate.netresearchgate.netkuleuven.bePrimary interaction driving dimer formation and crystal packing. researchgate.net
van der WaalsMultiple H···H contacts-VariableContribute to the overall stability of the crystal lattice.

Molecular Dynamics (MD) Simulations of Aggregation and Self-Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique allows for the investigation of dynamic processes such as aggregation and self-assembly, providing insights that are not accessible from static calculations. nih.govnih.gov

For this compound, MD simulations can model how individual molecules come together to form larger aggregates in solution or during the initial stages of crystallization. nih.gov Starting from a random distribution of molecules in a simulation box with an explicit or implicit solvent, the simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their trajectories. semanticscholar.org

The simulations would likely show that the initial stages of aggregation are driven by the aforementioned C-H···π interactions between the phenyl groups. Over the course of the simulation (typically nanoseconds to microseconds), one could observe the spontaneous formation of the "sixfold phenyl embrace" dimers seen in the crystal structure. researchgate.netnih.gov These simulations can also provide thermodynamic data, such as the free energy of dimerization, which quantifies the stability of the aggregated state relative to individual solvated molecules. nih.gov By analyzing the trajectories, researchers can understand the kinetic pathways of self-assembly and identify the most stable supramolecular structures.

Prediction of Conformational Preferences and Intermolecular Forces

Conformational Preferences: Computational studies can predict the preferred orientation (conformation) of these phenyl groups. In the solid state, X-ray crystallography shows that the phenyl groups adopt a nearly eclipsed conformation relative to one of the C-C bonds of the adamantane core. researchgate.net This specific orientation is a result of minimizing steric hindrance while maximizing stabilizing noncovalent interactions within the crystal lattice. Quantum mechanical calculations of the torsional energy profile can confirm that this conformation is indeed an energy minimum. researchgate.net

Intermolecular Forces: As established, the dominant intermolecular forces in the condensed phase of this compound are C-H···π interactions. researchgate.netkuleuven.be These forces are a type of hydrogen bond where the acidic proton of a C-H group interacts with the electron cloud of an aromatic π system. These interactions, though individually weaker than conventional hydrogen bonds, are numerous and act cooperatively to create a very stable, tightly packed crystal structure. researchgate.netresearchgate.net The collective strength of these forces is responsible for the physical properties of the compound, such as its melting point and solubility.

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, including UV-Vis, IR, and NMR, which can then be compared with experimental results for validation. ksu.edu.sa

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectrum. researchgate.netresearchgate.net For this compound, the calculations would predict electronic transitions primarily involving the π-orbitals of the phenyl rings (π → π* transitions). The simulated spectrum, showing absorption maxima (λ_max) and oscillator strengths, can be directly compared to an experimentally measured spectrum to validate the computational model. ksu.edu.sa

Vibrational Spectra (IR/Raman): DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and can be used to simulate the infrared (IR) and Raman spectra. Comparing the calculated vibrational modes with experimental spectra helps in assigning the observed peaks to specific molecular motions and confirms the accuracy of the optimized geometry.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict ¹H and ¹³C NMR chemical shifts based on the electronic environment of each nucleus in the optimized molecular structure. This allows for a detailed assignment of the experimental NMR signals.

This multi-faceted computational approach, from geometry optimization to spectroscopic simulation, provides a comprehensive understanding of this compound's properties, guided and validated by experimental findings.

Applications in Advanced Materials and Supramolecular Systems

Role as Building Blocks for Rigid Polymeric and Framework Materials

1,3,5-Triphenyladamantane serves as a prototypical building block, or tecton, for creating highly ordered, porous materials. The adamantane (B196018) cage offers a rigid and stable tetrahedral geometry, while the phenyl substituents act as directional vectors for intermolecular interactions, guiding the self-assembly into extended networks. This inherent structural information makes it an attractive candidate for the rational design of crystalline solids with tailored properties.

While direct synthesis of a Hydrogen-Bonded Organic Framework (HOF) using this compound itself is not extensively documented, its derivatives are paradigmatic for the design principles of such materials researchgate.net. The core concept involves functionalizing the phenyl groups with moieties capable of forming strong, directional hydrogen bonds, such as carboxylic acids or amides. The adamantane scaffold ensures that these functional groups are held in a rigid, pre-organized orientation, which is crucial for the formation of a stable, porous framework rather than a densely packed crystal structure. The predictable C3 symmetry of the this compound core would direct the formation of specific network topologies, a foundational principle in the crystal engineering of HOFs researchgate.net. The stability and rigidity of the adamantane unit prevent the collapse of the porous structure upon removal of guest solvent molecules, a common challenge in HOF design.

In the realm of Metal-Organic Frameworks (MOFs), this compound-based ligands are valuable for creating robust, three-dimensional networks. By introducing coordinating groups (e.g., carboxylates, pyridyls) onto the phenyl rings, the molecule is transformed into a tritopic linker. The adamantane core acts as a rigid spacer, preventing the common issue of network interpenetration and helping to create large, accessible pores.

The key advantages of using a this compound-derived linker in MOF synthesis include:

Rigidity: The inflexible adamantane cage leads to more predictable and stable framework structures.

Three-Dimensionality: The tetrahedral geometry of the core naturally promotes the formation of 3D networks over simpler 1D or 2D structures.

Porosity Control: The sheer bulk of the triphenyladamantane unit can be leveraged to engineer frameworks with large cavities and high surface areas, which are desirable for applications in gas storage and catalysis.

Derivatives of adamantane, particularly those with coordinating groups at the bridgehead positions, are considered foundational building blocks for creating framework polymers through coordination bonding researchgate.net.

The well-defined, symmetric structure of this compound makes it an ideal core molecule for the synthesis of dendrimers and other complex macromolecules researchgate.net. In a divergent synthesis approach, functional groups on the phenyl rings can serve as branching points for the growth of dendritic arms.

The adamantane core imparts several beneficial properties to the resulting macromolecules:

It provides a precisely defined central point, ensuring a high degree of monodispersity and structural uniformity in the final dendrimer.

The hydrophobic nature of the core can be used to create amphiphilic structures or to serve as a binding pocket within the macromolecule.

These features are critical for applications where molecular shape and size are paramount, such as in drug delivery, nanoreactors, and molecular encapsulation.

Table 1: Potential of this compound Derivatives in Framework Materials

Material Type Design Principle Key Feature of Adamantane Core Potential Application
HOFs Functionalized phenyl groups form H-bonds. Rigid, pre-organized C3 symmetry. Gas separation, Proton conduction
MOFs Functionalized linkers coordinate with metal ions. Steric bulk prevents interpenetration. Gas storage, Heterogeneous catalysis
Dendrimers Acts as a central, multi-functional core. Precise geometry and globular shape. Drug delivery, Molecular encapsulation

Supramolecular Host-Guest Chemistry and Molecular Recognition

The unique pyramidal shape and the arrangement of its phenyl groups allow this compound to participate in sophisticated supramolecular assemblies and act as a host for guest molecules. Its structure is not merely a passive scaffold but an active participant in directing non-covalent interactions.

Designing a host system based on the this compound scaffold relies on leveraging its inherent structural features. The three phenyl groups create a well-defined, pre-organized cavity. The key design principles include:

Shape Complementarity: The host cavity is shape-complementary to specific guest molecules. The pyramidal arrangement of the phenyl rings creates a pocket suitable for encapsulating guests of appropriate size and geometry.

Pre-organization: The rigidity of the adamantane framework means the host molecule does not need to expend significant energy to organize itself for binding, leading to more stable host-guest complexes.

Directional Interactions: The phenyl groups are rich in π-electrons and have C-H bonds that can act as donors for C-H···π interactions. Host systems can be designed to position guest molecules precisely within the cavity to maximize these weak, yet collectively strong, interactions. In the solid state, this compound molecules self-assemble into dimers, forming a tight "supramolecular cube" that demonstrates its capacity for self-recognition and the formation of defined cavities researchgate.net.

The aggregation of this compound molecules in the crystalline state is governed entirely by extensive C-H···π interactions researchgate.netkuleuven.be. These same forces are the primary drivers of host-guest complexation when it acts as a host.

The most significant interaction pattern is the "sixfold phenyl embrace," where the phenyl groups of two molecules interlock in a shape-complementary fashion researchgate.net. This leads to the formation of a remarkably stable dimer. In this arrangement, each of the three phenyl groups on one molecule interacts with the phenyl groups on the partner molecule. This creates a closed, well-defined cavity and demonstrates a powerful mode of self-assembly.

The entire crystal structure can be viewed as a primitive cubic lattice where these supramolecular dimers are the net points researchgate.net. The dimers are further linked to six neighboring dimers through additional C-H···π interactions, showcasing a highly organized three-dimensional network built from weak forces researchgate.net.

Table 2: Key Non-Covalent Interactions in this compound Assemblies

Interaction Type Description Distance (Å) Significance
C-H···π (Intra-dimer) Interaction between phenyl rings of two molecules forming a dimer via a "sixfold phenyl embrace". researchgate.net H···π = 3.02 (2) Primary force driving the formation of stable, discrete dimers. researchgate.net
C-H···π (Inter-dimer) Interaction connecting the dimers to six neighboring dimers in the crystal lattice. researchgate.net H···π = 2.95 (2) Responsible for extending the structure into a 3D primitive cubic net. researchgate.net
van der Waals Forces General attractive forces contributing to the close packing of molecules. N/A Contributes to overall crystal stability.

Organometallic Chemistry and Ligand Design

The unique, rigid, and tripodal geometry of the this compound scaffold provides an ideal foundation for the design of complex ligands for organometallic chemistry. Its structure allows for the precise positioning of coordinating groups, leading to novel metal complexes with specific catalytic and structural properties.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in catalysis due to their strong σ-donating properties and steric tuneability. The this compound core serves as a superior scaffold for creating tripodal, or tris-NHC, ligands. In this design, the adamantane cage acts as a rigid anchor, and the three phenyl groups at the 1, 3, and 5 positions serve as spacers to which imidazole (B134444) or other azolium precursors of NHCs can be attached.

The key advantages of using the this compound core include:

Rigidity: The adamantane framework prevents unwanted flexibility, ensuring a well-defined spatial arrangement of the three NHC units.

Pre-organization: The C3 symmetry of the core pre-organizes the NHC donor sites into a tripodal geometry, which is ideal for coordinating to multiple metal centers or a single metal center in a specific facial arrangement.

Steric Control: The bulky nature of the adamantane and phenyl groups provides steric protection to the coordinated metal centers, which can enhance catalytic stability and influence selectivity.

This design strategy allows for the creation of unique poly-NHC ligands that can form innovative structures, such as trimetallic complexes and metallo-supramolecular systems, that are not achievable with simpler NHC ligands.

The tripodal arrangement of the tris-NHC ligands derived from this compound is perfectly suited for the directed synthesis of trinuclear metal complexes. By reacting these ligands with appropriate metal precursors (e.g., of silver, gold, or copper), it is possible to coordinate three metal ions in close proximity, bridged by the three carbene units. dntb.gov.ua

The resulting trinuclear complexes often exhibit a "sandwiched" structure, where two C3-symmetric tris-NHC ligands encapsulate three metal ions. dntb.gov.ua This precise assembly is a direct consequence of the pre-organized nature of the adamantane-based ligand. Such complexes are of significant interest for their potential applications in:

Homogeneous Catalysis: The presence of multiple metal centers can lead to cooperative effects, enhancing catalytic activity and enabling novel reaction pathways.

Materials Science: These discrete trinuclear complexes can serve as building blocks for larger, porous organometallic frameworks or coordination polymers with potential applications in gas storage or separation.

Luminescence and Electronics: The defined arrangement of metal ions can give rise to interesting photophysical properties.

The adamantane core ensures that the resulting metallic structures are robust and structurally well-defined, making it a cornerstone for the rational design of advanced organometallic materials.

Advanced Polymeric Materials and Additives: Chemical Design Aspects

The high thermal stability and rigid, bulky structure of the adamantane cage make it an attractive core for developing advanced polymer additives, particularly flame retardants. By functionalizing the adamantane core, it is possible to create highly efficient, halogen-free flame retardant systems.

The 1,3,5-trisubstituted adamantane scaffold is an excellent platform for creating novel, high-performance flame retardants. A key strategy involves attaching phosphorus-containing moieties to the bridgehead positions of the adamantane core. An example of this is the synthesis of 1,3,5-tris(diphenyl phosphate) adamantane (TDPAd) . researchgate.net

Chemical Synthesis: The synthesis of TDPAd typically starts from a functionalized adamantane precursor, such as 1,3,5-trihydroxyadamantane. The process involves the reaction of the hydroxyl groups with a phosphorus-containing reactant, like diphenyl chlorophosphate, in the presence of a base to neutralize the HCl byproduct.

Step 1: Functionalization of Adamantane: An adamantane core is functionalized to have hydroxyl groups at the 1, 3, and 5 positions, yielding 1,3,5-trihydroxyadamantane. Step 2: Phosphorylation: The 1,3,5-trihydroxyadamantane is reacted with diphenyl chlorophosphate. The hydroxyl groups perform a nucleophilic attack on the phosphorus atom, displacing the chloride ion and forming stable phosphate (B84403) ester linkages.

This synthetic route effectively attaches three bulky, phosphorus-containing diphenyl phosphate groups to the rigid adamantane core.

Structural Integration: TDPAd and similar adamantane-based derivatives are designed to be incorporated into polymers, such as polycarbonate (PC), as additives. researchgate.net Their integration relies on physical blending during the polymer processing stage (e.g., melt extrusion). The bulky adamantane core enhances compatibility with the polymer matrix and contributes to high thermal stability.

During combustion, these additives act primarily in the condensed phase. nist.gov The adamantane-phosphate structure decomposes at high temperatures to produce phosphoric acid species. These species promote the dehydration and charring of the polymer on its surface. This process results in the formation of a stable, insulating char layer that acts as a physical barrier, limiting the release of flammable gases and preventing heat transfer to the underlying material, thus extinguishing the flame. core.ac.uk The high phosphorus content and the exceptional thermal stability of the adamantane core are critical for this efficient flame-retardant action. researchgate.net

Flame RetardantPrecursorKey Functional GroupPolymer Application
1,3,5-Tris(diphenyl phosphate) adamantane (TDPAd)1,3,5-TrihydroxyadamantaneDiphenyl PhosphatePolycarbonate (PC)

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Complex Architectures

The full potential of 1,3,5-triphenyladamantane as a molecular scaffold is contingent upon the ability to chemically modify it with precision and efficiency. While foundational syntheses exist, future research will necessitate the development of more sophisticated and versatile synthetic methodologies. Current efforts in synthetic chemistry are moving towards greener and more efficient protocols, such as microwave-assisted and ultrasound-assisted methods, which could be adapted for the functionalization of adamantane (B196018) derivatives.

Future synthetic explorations should focus on:

Selective Functionalization: Developing protocols for the selective introduction of functional groups onto the phenyl rings or the adamantane core. This could involve leveraging advanced catalytic systems, such as those used for C-H activation, or modern cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods would enable the creation of a diverse library of derivatives with tailored electronic and structural properties.

Asymmetric Synthesis: Designing synthetic routes to produce chiral derivatives of this compound. Introducing chirality, for instance by differentiating the three phenyl groups, would be invaluable for applications in asymmetric catalysis and chiral separations.

Complex Star-Shaped Architectures: Building upon synthetic approaches used for molecules with similar C3 symmetry, such as 1,3,5-triphenylbenzene, to construct larger, star-shaped macromolecules and dendrimers. researchgate.net These complex structures could have applications in areas ranging from drug delivery to light-harvesting.

Exploration of Expanded Applications in Porous Materials and Separation Technologies

The inherent rigidity and well-defined geometry of this compound make it an exceptional building block for the construction of porous materials. Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs) built from precisely structured molecular units have shown great promise in gas storage, separation, and catalysis.

Emerging opportunities in this area include:

Porous Organic Cages (POCs): Using functionalized this compound derivatives as tritopic synthons to construct discrete, soluble cage-like molecules through dynamic covalent chemistry. nih.govliverpool.ac.uk The pre-organized, three-dimensional nature of the adamantane core could lead to POCs with high intrinsic porosity and shape-selective binding cavities. Research into transferring these syntheses from batch to continuous flow processes could enable more efficient production.

Covalent and Hydrogen-Bonded Organic Frameworks (COFs and HOFs): Incorporating this compound into extended, crystalline frameworks. By introducing appropriate functional groups (e.g., aldehydes, amines, boronic acids) onto the phenyl rings, it can be used as a node to build highly porous and stable 2D or 3D networks for applications in gas separation and storage.

Stimuli-Responsive Porous Systems: Integrating photoresponsive moieties, such as azobenzenes, into cage structures derived from this compound. nih.gov This would allow for external control over the material's porosity and guest-binding properties, opening doors for smart materials that can capture and release molecules on demand.

Table 1: Comparison of C3-Symmetric Building Blocks for Porous Materials

Building Block Key Features Resulting Material Class Potential Application
1,3,5-Triformylbenzene Planar, rigid core; well-established reactivity. POCs, COFs Gas storage, catalysis
1,3,5-Tris(4-aminophenyl)benzene Planar, extended aromatic system. COFs, polymers Electronic materials
This compound Rigid, 3D diamondoid core; high thermal stability. POCs, COFs, HOFs Gas separation, molecular sensing

Integration with Advanced Machine Learning and AI for Predictive Molecular Design

The convergence of materials science and artificial intelligence offers a transformative approach to accelerate the discovery and optimization of new materials. Machine learning (ML) and AI can navigate the vast chemical space of possible this compound derivatives, which would be intractable through experimentation alone.

Future research should leverage computational tools for:

High-Throughput Virtual Screening: Employing ML models to predict the properties of thousands of hypothetical this compound derivatives. researchgate.netnih.gov Algorithms can be trained on existing experimental and computational data to forecast characteristics such as thermal stability, porosity, solubility, and electronic properties, allowing researchers to prioritize the synthesis of the most promising candidates.

Inverse Design: Utilizing generative models to design novel this compound-based structures that possess specific, desired properties. youtube.com For example, an AI could be tasked with designing a molecule with a specific pore size for CO2 capture or a particular absorption spectrum for an optical application.

Synthesis Prediction: Applying AI to predict viable synthetic routes for complex target molecules. iinano.org By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions, thereby reducing the trial-and-error often involved in chemical synthesis.

Construction of Multifunctional Supramolecular Architectures with Tailored Properties

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The unique pyramidal shape of this compound and its capacity for specific intermolecular interactions make it an ideal candidate for bottom-up materials design. It is known that in the crystalline state, molecules of this compound form dimers through a characteristic "sixfold phenyl embrace," a pattern driven by concerted C-H···π interactions. researchgate.netresearchgate.netkuleuven.be These dimers then link to neighbors to form a primitive cubic lattice. researchgate.net

This intrinsic self-assembly behavior can be harnessed and expanded upon in several ways:

Directing Self-Assembly: By chemically modifying the phenyl rings with recognition motifs such as hydrogen-bonding groups (amides, carboxylic acids) or metal-coordinating ligands, the self-assembly process can be guided to form specific, complex architectures like supramolecular polymers, gels, or discrete nanostructures.

Host-Guest Systems: The phenyl groups create a well-defined pocket that could be exploited for host-guest chemistry. Functionalization could enhance the binding affinity and selectivity for specific guest molecules, leading to applications in sensing or separations. The use of adamantane in conjunction with cyclodextrins is a well-established motif in supramolecular chemistry that could be adapted for these more complex systems. semanticscholar.org

Liquid Crystals: The rigid, anisotropic shape of this compound derivatives could be conducive to the formation of liquid crystalline phases. By attaching flexible alkyl chains to the adamantane core or phenyl rings, it may be possible to create novel thermotropic or lyotropic liquid crystals with unique phase behaviors.

Investigation of this compound in Quantum Chemical Phenomena

A deeper, fundamental understanding of the electronic structure and quantum mechanical properties of this compound is essential for its rational design in advanced applications, particularly in optics and electronics. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide critical insights that are difficult to obtain experimentally.

Future theoretical and computational studies should focus on:

Electronic and Optical Properties: Calculating the molecular orbitals (e.g., HOMO and LUMO), ionization potential, and electron affinity to predict the electrochemical behavior and charge-transport properties of its derivatives. Such studies could guide the design of new materials for organic electronics.

Non-Covalent Interaction Analysis: Quantifying the strength and nature of the C-H···π interactions that govern its self-assembly. researchgate.netresearchgate.net This would provide a more profound understanding of its crystal packing and could help in designing new supramolecular structures with greater predictability.

Simulating Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized, complex derivatives. wikipedia.org

Phase Transition Phenomena: Using molecular dynamics and quantum chemical simulations to study the solid-state phase transitions of adamantane derivatives. acs.org Understanding these transitions is crucial for applications such as solid-state cooling, where materials with significant latent heat are required.

Q & A

Q. What are the established methods for synthesizing 1,3,5-Triphenyladamantane and verifying its structural integrity?

Synthesis typically involves regioselective reactions using adamantane derivatives and phenyl precursors under catalytic conditions. For example, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions can introduce phenyl groups to the adamantane core. Structural verification employs:

  • X-ray crystallography to confirm the three-dimensional arrangement of phenyl groups on the adamantane scaffold .
  • NMR spectroscopy (¹H and ¹³C) to analyze substituent positions and symmetry.
  • Mass spectrometry for molecular weight confirmation.
    Thermal stability is assessed via thermogravimetric analysis (TGA) to ensure decomposition thresholds align with theoretical predictions (e.g., data from Table 4 in thermal studies of adamantane derivatives) .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation in non-polar solvents.
  • Using software like PLATON to validate structural parameters (bond lengths, angles) and check for twinning or disorder .
  • Comparing experimental data with computational models (e.g., density functional theory) to resolve discrepancies in phenyl group orientations.

Advanced Research Questions

Q. How can orthogonal array experimental design be applied to optimize reaction conditions for this compound derivatives?

This method reduces the number of experiments while maximizing data output. For example:

  • Variables : Catalyst loading, temperature, solvent polarity, and reaction time.
  • Implementation : Use a fractional factorial design (e.g., L9 orthogonal array) to test 9 combinations instead of 81 (3⁴), as demonstrated in lipid-like nanoparticle optimization studies .
  • Analysis : Rank variables by their impact on yield/purity using ANOVA. This approach identifies critical parameters (e.g., solvent choice) while minimizing resource expenditure.

Q. What strategies resolve contradictions in thermal decomposition data for this compound-based coordination polymers?

Conflicting thermal stability reports may arise from synthetic impurities or measurement techniques. Mitigation strategies include:

  • Cross-validation : Combine TGA , differential scanning calorimetry (DSC) , and powder X-ray diffraction (PXRD) post-decomposition to confirm phase changes .
  • Computational modeling : Use molecular dynamics simulations to predict decomposition pathways and compare with experimental TGA curves.
  • Controlled atmosphere studies : Test stability under inert (N₂) vs. oxidative (O₂) conditions to isolate environmental effects.

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?

Methodology involves:

  • Ligand design : Utilize the adamantane core’s rigidity and phenyl groups’ π-stacking capability to enhance MOF porosity.
  • Coordination chemistry : Combine with carboxylate or triazole linkers (e.g., benzene-1,3,5-tricarboxylate) to form stable nodes, as seen in copper-based frameworks .
  • Gas adsorption testing : Measure surface area (BET analysis) and CO₂/CH₄ uptake at varying pressures to assess performance.

Q. What analytical techniques are recommended for detecting trace degradation products of this compound in environmental studies?

  • Liquid chromatography-mass spectrometry (LC-MS) : Identify nitroso or hydroxylated metabolites (e.g., analogous to RDX degradation monitoring in soil studies) .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during photolytic degradation.
  • Isotopic labeling : Use ¹³C-labeled adamantane to track degradation pathways in microbial cultures.

Q. How do steric effects from phenyl substituents influence the reactivity of this compound in catalysis?

  • Steric maps : Generate using computational tools (e.g., SambVca) to quantify % buried volume around reactive sites.
  • Comparative studies : Synthesize analogs with bulkier (e.g., 3,5-dimethylphenyl) vs. smaller (e.g., para-fluorophenyl) groups and measure reaction rates in model transformations (e.g., Suzuki-Miyaura coupling).
  • Crystallographic data : Correlate substituent orientation (from X-ray structures) with catalytic turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.